REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2([NH:15]C(=O)OC(C)(C)C)[CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:9])[CH2:4][CH2:3]1.[ClH:23]>CCOC(C)=O>[ClH:23].[ClH:23].[NH2:15][C:10]1([C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[O:9])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:3.4.5|
|
Type
|
CUSTOM
|
Details
|
then stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The mixture was azeotroped with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry Et2O, and dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1(CCCC1)C(=O)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |